molecular formula C6H6BrNS B031654 2-Amino-4-bromobenzenethiol CAS No. 93933-49-4

2-Amino-4-bromobenzenethiol

Cat. No.: B031654
CAS No.: 93933-49-4
M. Wt: 204.09 g/mol
InChI Key: WKEYPPZTEITNHZ-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzenethiol is an aromatic compound with the molecular formula C6H6BrNS. It contains an amino group at position 2 and a thiol group at position 4 on a bromobenzene ring. This compound is known for its unique combination of functional groups, which makes it valuable in various scientific and industrial applications .

Safety and Hazards

2-Amino-4-bromobenzenethiol is classified as acutely toxic, causing severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4-bromobenzenethiol involves the reaction of 5-bromo-2-methylbenzo[d]thiazole with sodium hydroxide in ethylene glycol at 140°C for 4 hours. The reaction mixture is then concentrated under reduced pressure, and the crude residue is purified by triturating with pentane/ether to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromobenzenethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromobenzenethiol involves its interaction with molecular targets through its amino and thiol groups. The amino group can form hydrogen bonds with biological targets, while the thiol group can participate in covalent bond formation with specific amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzenethiol
  • 2-Amino-4-fluorobenzenethiol
  • 2-Amino-4-iodobenzenethiol

Comparison: 2-Amino-4-bromobenzenethiol is unique due to the presence of a bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective .

Properties

IUPAC Name

2-amino-4-bromobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEYPPZTEITNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480122
Record name 2-amino-4-bromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93933-49-4
Record name 2-amino-4-bromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-bromobenzene-1-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of 4-bromo-2-nitro-benzenethiol and its disulfide from Example 2A (14.9 g, 53.5 mmol) in THF (450 mL) was mixed with Raney Ni (30 g, 100% wt). The mixture was hydrogenated in a 1000 mL Paar shaker at a hydrogen pressure of 40 psi at 50° C. for 41 hours. When the reaction was complete, the solids were filtered. The solid filter-cake was dissolved in pyridine (600 mL) at 100° C. and filtered to remove the Ni residue. This pyridine solution contained mostly the 2-amino-4-bromophenyldisulfide. Crude yield=11.9 g (92%)
Quantity
0 (± 1) mol
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Reaction Step One
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14.9 g
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reactant
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Name
Quantity
450 mL
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solvent
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0 (± 1) mol
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Quantity
30 g
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Synthesis routes and methods II

Procedure details

The procedure of Referential Example 16 was repeated, except that 3-bromophenyl isothiocyanate (25.0 g) serving as a starting material was used, to thereby yield N-(3-bromophenyl)thiourea (19.4 g) as colorless crystals. Subsequently, The procedure of Referential Example 17 was repeated, to thereby yield 2-amino-5-bromobenzothiazole (1.21 g). Thereafter, The procedure of Referential Example 18 was repeated, to thereby yield the title compound (227 mg).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
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Quantity
1.21 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-bromobenzenethiol
Reactant of Route 2
2-Amino-4-bromobenzenethiol
Reactant of Route 3
2-Amino-4-bromobenzenethiol
Reactant of Route 4
2-Amino-4-bromobenzenethiol
Reactant of Route 5
2-Amino-4-bromobenzenethiol
Reactant of Route 6
2-Amino-4-bromobenzenethiol

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